



Application Notes and Protocols for 1-Methylxanthine Detection by Mass Spectrometry

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Compound of Interest

Compound Name: 1-Methylxanthine-13C4,15N3

Cat. No.: B12053101

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Introduction

1-Methylxanthine (1-MX) is a purine alkaloid and a primary metabolite of caffeine and theophylline.[1][2] As a pharmacologically active compound, 1-MX functions as an adenosine receptor antagonist and has been shown to enhance memory and increase neurotransmitter levels.[1] Its role in cognitive function and neuroprotection is an area of growing research interest.[1] Accurate and sensitive detection of 1-Methylxanthine in biological matrices is crucial for pharmacokinetic studies, metabolism research, and exploring its potential as a biomarker. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly selective and sensitive method for the quantification of 1-Methylxanthine.[3] This document provides detailed application notes and protocols for the detection of 1-Methylxanthine using mass spectrometry.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of 1-Methylxanthine and other related methylxanthines in biological fluids. These values are compiled from various validated methods and serve as a reference for expected performance.[2][4][5]



Analyte	Matrix	Linearity Range (ng/mL)	LOQ (ng/mL)	LOD (ng/mL)	Recovery (%)
1- Methylxanthin e	Plasma/Urine	5 - 1500	2.5 - 500	0.1 - 1.0	80 - 110
Caffeine	Plasma/Urine	5 - 5000	10	0.025	85 - 115
Theophylline	Plasma/Urine	2.5 - 1200	2.5	0.01	80 - 110
Theobromine	Plasma/Urine	5 - 1200	5	0.015	80 - 110
Paraxanthine	Plasma/Urine	2.5 - 1200	2.5	N/A	80 - 110

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine

This protocol is suitable for cleaning up biological samples for LC-MS/MS analysis.[3][6]

Materials:

- Discovery DSC-18 SPE columns (500 mg, 3 cc)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Nitrogen gas supply
- Centrifuge

Procedure:

• Sample Pre-treatment: Spike 100 μ L of plasma or urine sample with an appropriate internal standard. Add 1 mL of water to the sample.



- SPE Column Conditioning: Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
- Washing: Wash the column with 1 mL of water to remove interfering substances.
- Elution: Elute the analytes with 2 mL of methanol.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.
- Reconstitution: Reconstitute the dried residue in 200 μL of the initial HPLC mobile phase.
- Analysis: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Protein Precipitation for Plasma

This is a faster, alternative method for sample preparation.[7][8][9]

Materials:

- Acetonitrile (HPLC grade)
- Centrifuge
- · Vortex mixer

Procedure:

- Precipitation: To 100 μL of plasma sample, add 300 μL of cold acetonitrile.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant.



- Drying and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to enhance sensitivity and compatibility with the LC system.
- Analysis: Inject the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
- Mass Spectrometer (e.g., AB Sciex QTrap 5500 or equivalent triple quadrupole)
- · Electrospray Ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 μm particle size)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - o 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - o 5-6 min: 95% B
 - o 6-6.1 min: 95-5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL



• Column Temperature: 40°C

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

• Ion Spray Voltage: +4500 V

Source Temperature: 550°C

• MRM Transitions for 1-Methylxanthine:

• Precursor Ion (Q1): m/z 167.1

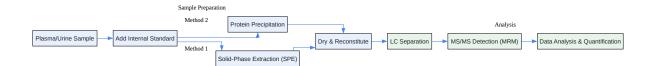
• Product Ion (Q3) for Quantification: m/z 110.1

Product Ion (Q3) for Confirmation: m/z 82.0

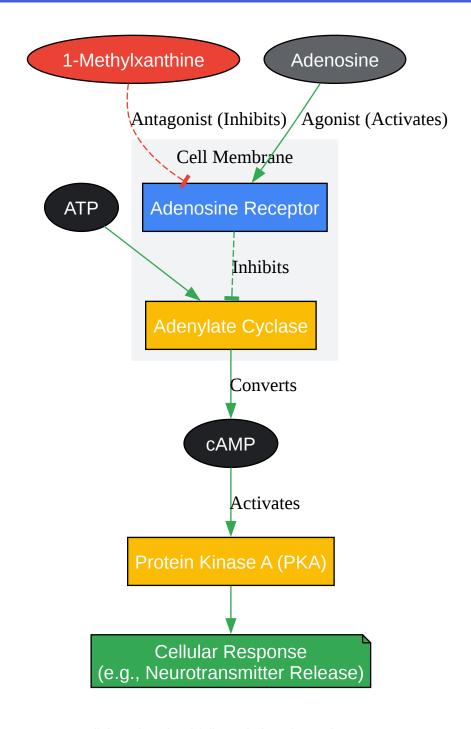
Collision Energy (CE): Optimized for the specific instrument, typically in the range of 20-35 eV.

Visualizations









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